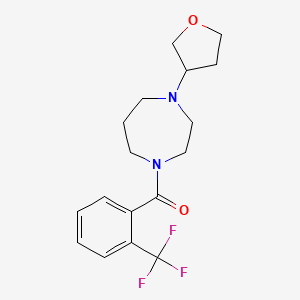
(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as TFMK-3-THF-DZP and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of TFMK-3-THF-DZP is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABA neurotransmitter, which leads to the observed anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
TFMK-3-THF-DZP has been shown to have a variety of biochemical and physiological effects. It has been found to increase the activity of the GABA neurotransmitter, which leads to a decrease in neuronal excitability and a reduction in seizure activity. TFMK-3-THF-DZP has also been shown to reduce anxiety and induce sedation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of TFMK-3-THF-DZP is its ability to cross the blood-brain barrier, which allows it to exert its effects on the central nervous system. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on TFMK-3-THF-DZP. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of interest is the investigation of the compound's potential use in the treatment of other neurological disorders, such as depression and bipolar disorder. Additionally, further studies are needed to fully understand the mechanism of action of TFMK-3-THF-DZP and its effects on the brain and body.
Synthesis Methods
The synthesis of TFMK-3-THF-DZP can be achieved using a variety of methods, including the reaction of 2-(trifluoromethyl)benzoyl chloride with 4-(tetrahydrofuran-3-yl)-1,4-diaminobutane in the presence of a base such as potassium carbonate. The reaction can be carried out in an organic solvent such as dichloromethane or chloroform, and the product can be purified using column chromatography.
Scientific Research Applications
The TFMK-3-THF-DZP compound has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticonvulsant, anxiolytic, and sedative properties, making it a promising candidate for the treatment of various neurological disorders such as epilepsy and anxiety disorders. In addition, TFMK-3-THF-DZP has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2/c18-17(19,20)15-5-2-1-4-14(15)16(23)22-8-3-7-21(9-10-22)13-6-11-24-12-13/h1-2,4-5,13H,3,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMRSUOBIVRAEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2C(F)(F)F)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

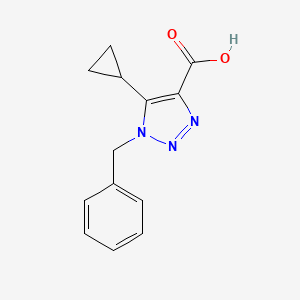
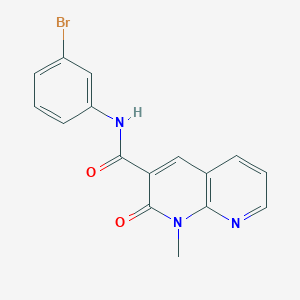
![1-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2511740.png)
![5-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-1,3-benzodioxole](/img/structure/B2511741.png)

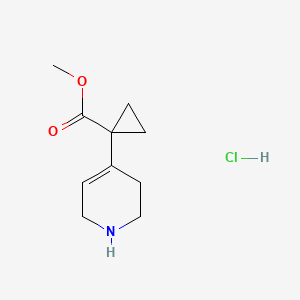
![N-(3-chloro-4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2511745.png)
![5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2511749.png)
![2-(methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2511750.png)
![N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2511751.png)

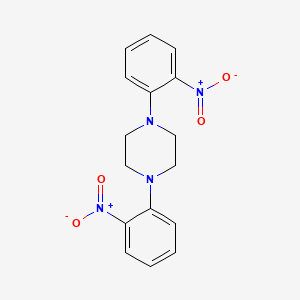
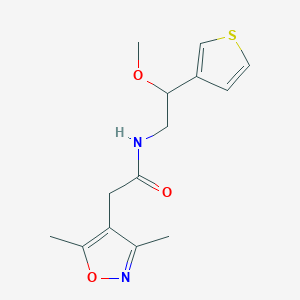
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one](/img/structure/B2511757.png)